molecular formula C18H17FN4OS2 B12187449 N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12187449
M. Wt: 388.5 g/mol
InChI Key: BTIYQPZVRXEFKX-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached via a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nitro compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethylphenyl)-2-({5-[(2-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • N-(3-ethylphenyl)-2-({5-[(2-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • N-(3-ethylphenyl)-2-({5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Uniqueness

The uniqueness of N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C18H17FN4OS2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17FN4OS2/c1-2-12-6-5-7-13(10-12)20-16(24)11-25-18-23-22-17(26-18)21-15-9-4-3-8-14(15)19/h3-10H,2,11H2,1H3,(H,20,24)(H,21,22)

InChI Key

BTIYQPZVRXEFKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3F

Origin of Product

United States

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